molecular formula C10H12F3NO B2905097 N-ethyl-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1260675-95-3

N-ethyl-4-methoxy-3-(trifluoromethyl)aniline

Cat. No. B2905097
CAS RN: 1260675-95-3
M. Wt: 219.207
InChI Key: FYOOEERXZVNFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-4-methoxy-3-(trifluoromethyl)aniline” is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), an ethoxy group (-OC2H5), and an aniline group (-NH2) attached to a benzene ring . The exact positions of these groups on the benzene ring can vary, leading to different isomers .

Future Directions

“N-ethyl-4-methoxy-3-(trifluoromethyl)aniline” is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities . Therefore, future research may focus on exploring its potential in drug discovery and medicinal chemistry.

properties

IUPAC Name

N-ethyl-4-methoxy-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-3-14-7-4-5-9(15-2)8(6-7)10(11,12)13/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOEERXZVNFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.